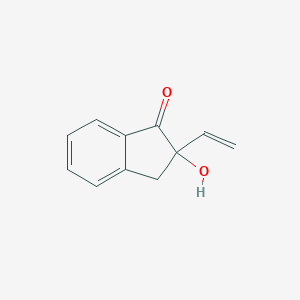

2-Hydroxy-2-vinylindan-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

127231-13-4 |

|---|---|

Molecular Formula |

C11H10O2 |

Molecular Weight |

174.2g/mol |

IUPAC Name |

2-ethenyl-2-hydroxy-3H-inden-1-one |

InChI |

InChI=1S/C11H10O2/c1-2-11(13)7-8-5-3-4-6-9(8)10(11)12/h2-6,13H,1,7H2 |

InChI Key |

RERCAPBHPOJPPO-UHFFFAOYSA-N |

SMILES |

C=CC1(CC2=CC=CC=C2C1=O)O |

Canonical SMILES |

C=CC1(CC2=CC=CC=C2C1=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxy 2 Vinylindan 1 One

Established Synthetic Pathways

The construction of the 2-hydroxy-2-vinylindan-1-one structure has been achieved through methods that build the core indanone framework while incorporating the necessary functional groups.

A key established method for synthesizing 1-indanone (B140024) structures involves the ring expansion of benzocyclobutenone precursors. utexas.edu These four-membered ring ketones are notable for their high ring strain, which allows them to undergo ring-opening reactions under various conditions, including thermal, photochemical, or transition-metal-catalyzed processes. nih.gov This reactivity makes them versatile starting materials for constructing more complex molecular skeletons. nih.gov

One documented pathway to this compound specifically involves the hydrolysis-ring expansion of cyclobutylmethylcarbenium ions. vulcanchem.com A more general and highly valuable transformation is the rhodium-catalyzed, reagent-free ring expansion of benzocyclobutenones. utexas.edu This method facilitates a one-carbon homologation, converting the four-membered benzocyclobutenone into the five-membered indanone ring system. utexas.edu

The rhodium-catalyzed process is atom-economical and proceeds under near pH-neutral conditions without requiring additional oxidants or reductants. utexas.edu The proposed mechanism involves the insertion of the rhodium catalyst into the C–C bond of the cyclobutenone, followed by β-hydrogen elimination, olefin insertion, and finally, reductive elimination to yield the indanone product. utexas.edu Research has shown that both the rhodium pre-catalyst and a phosphine (B1218219) ligand are critical for the reaction's success. utexas.edu This strategy tolerates a variety of substituents on the benzene (B151609) ring of the benzocyclobutenone starting material. utexas.edu

| Ring Expansion Method | Catalyst/Conditions | Key Transformation | Reference |

| Hydrolysis-Ring Expansion | Acid-mediated (forms carbenium ion) | Cyclobutane (B1203170) derivative → Indanone framework | vulcanchem.com |

| Rhodium-Catalyzed Ring Expansion | Rh(I) complex, phosphine ligand | Benzocyclobutenone → 1-Indanone | utexas.edu |

Exploration of Novel Synthetic Routes

While ring-expansion pathways are established, research into novel synthetic routes focuses on improving enantioselectivity, catalytic efficiency, and sustainability. These explorations adapt modern synthetic methods to the specific challenge of constructing the this compound molecule.

The presence of a stereocenter at the C-2 position of this compound makes its enantioselective synthesis a significant goal. Asymmetric synthesis can be broadly categorized into substrate-controlled, reagent-controlled, and catalyst-controlled methods. scribd.com For the target molecule, catalyst-controlled approaches are particularly promising.

One major strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org Another powerful approach is the use of biocatalysis. Enzymes, such as hydrolases or lyases, operate with high selectivity under environmentally friendly conditions. nih.gov Specifically for producing chiral α-hydroxy ketones, biocatalytic strategies like the use of thiamine (B1217682) diphosphate-dependent lyases (ThDP-lyases) for the carboligation of aldehydes, or the dynamic kinetic resolution (DKR) of racemates using hydrolases, have proven effective for other substrates and could be adapted for this synthesis. nih.gov

Modern catalytic methods offer pathways to functionalize a pre-existing indanone core. This approach would involve starting with 1-indanone and introducing the vinyl and hydroxyl groups at the C-2 position. Catalytic aerobic oxidation represents a mainstream approach for such transformations. frontiersin.org

For instance, the enantioselective α-hydroxylation of ketones can be achieved using phase-transfer catalysis or organocatalysis. frontiersin.org Similarly, developing catalytic methods for the α-vinylation of the indanone core would be a crucial step. Tandem radical addition/cyclization reactions, often catalyzed by copper, have been used to synthesize other complex cyclic structures and could be explored for functionalizing the indanone system. mdpi.com The goal of these strategies is to use efficient metal- or organo-catalysts to assemble the final product, which limits waste generation. rsc.org

| Catalytic Strategy | Potential Application | Example Catalyst Type | Reference |

| Asymmetric α-Hydroxylation | Introduction of the C2-hydroxyl group | Phase-transfer catalysts, Organocatalysts | frontiersin.org |

| Biocatalytic Resolution/Synthesis | Enantioselective production | Hydrolases, Lyases, Alcohol Dehydrogenases | nih.govnih.govrsc.org |

| Tandem Radical Cyclization | Functionalization of indanone core | Copper complexes | mdpi.com |

| Asymmetric Transfer Hydrogenation | Stereoselective reduction of a diketone precursor | Chiral Ruthenium complexes | nih.gov |

Achieving stereoselectivity in the simultaneous or sequential addition of both the vinyl and hydroxyl groups is a key synthetic challenge. A potential pathway could involve the asymmetric transfer hydrogenation of a precursor like 2-vinyl-1,2-indanedione. Well-defined chiral ruthenium catalysts have been shown to be effective in the asymmetric transfer hydrogenation of other 1,2-diketones, producing optically active α-hydroxy ketones with high enantiomeric excess. nih.gov

Alternatively, biocatalysis offers a powerful tool. Alcohol dehydrogenases (ADHs) are capable of reducing sterically demanding 2-hydroxy ketones with excellent enantio- and diastereoselectivity. rsc.org A chemoenzymatic process could be envisioned where a vinyl group is first introduced, followed by an ADH-catalyzed stereoselective reduction of a resulting ketone or oxidation of a diol to yield the chiral α-hydroxy ketone. rsc.org Enzymes are highly specific and can often react with one site on a molecule while leaving the rest untouched, which can simplify the synthesis by avoiding the need for protecting groups. acs.org

Applying the principles of green chemistry is central to developing novel, sustainable synthetic routes. acs.org This involves designing processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org Key considerations for the synthesis of this compound include the use of catalytic reagents over stoichiometric ones, minimizing energy requirements by conducting reactions at ambient temperature and pressure, and using non-toxic, renewable solvents like ethanol (B145695) or γ-valerolactone (GVL). acs.orgmdpi.com

One-pot procedures, where multiple reaction steps are carried out in the same flask, are highly desirable as they reduce waste and improve efficiency. benthamscience.comrsc.org The use of biocatalysts, such as enzymes, aligns well with green chemistry principles as these reactions often occur in water at moderate temperatures. acs.org The development of solvent-free catalytic systems is another advanced approach that significantly reduces environmental impact. researchgate.net

Stereoselective Introduction of the Vinyl and Hydroxyl Moieties

Optimization of Reaction Parameters and Yield Enhancement

The synthesis of this compound, primarily achieved through the nucleophilic addition of a vinyl Grignard reagent to a derivative of indan-1,2,3-trione (B1614644) (ninhydrin), is subject to optimization to maximize product yield and purity. The efficiency of this Grignard reaction is highly dependent on several key parameters, including the choice of solvent, reaction temperature, and the potential use of catalytic additives. Systematic investigation and fine-tuning of these factors are crucial for enhancing the yield and minimizing the formation of byproducts.

The reaction involves the attack of the nucleophilic carbon of the vinyl Grignard reagent on one of the electrophilic carbonyl carbons of the indan-1,2,3-trione. Due to the presence of multiple carbonyl groups, side reactions can occur, making the optimization of reaction conditions critical for selective synthesis.

Influence of Solvents

Interactive Table: Effect of Solvent on Yield Below is a representative data table illustrating how the choice of solvent might affect the yield of this compound in a hypothetical optimization study.

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Representative Yield (%) |

| Diethyl Ether | 4.3 | 34.6 | 75 |

| Tetrahydrofuran (THF) | 7.6 | 66 | 85 |

| 2-Methyl-THF | 6.2 | 80 | 82 |

| Cyclopentyl Methyl Ether (CPME) | 6.9 | 106 | 80 |

Note: The yield values are illustrative and based on general principles of Grignard reactions. whiterose.ac.uknih.gov

Effect of Reaction Temperature

Temperature is a critical parameter in controlling the selectivity and yield of Grignard reactions. Generally, these reactions are initiated at low temperatures (e.g., 0 °C or -78 °C) and then allowed to warm to room temperature. illinois.edu Lower temperatures can enhance selectivity by minimizing side reactions, such as enolization or addition to other carbonyl groups. illinois.edud-nb.info Conversely, higher temperatures might be required to ensure the reaction proceeds to completion, but can also lead to the formation of undesired byproducts. researchgate.net An optimization study would typically involve running the reaction at various temperatures to find the ideal balance between reaction rate and selectivity.

Interactive Table: Effect of Temperature on Yield This table demonstrates the potential impact of reaction temperature on the yield of the target compound.

| Entry | Temperature (°C) | Reaction Time (h) | Representative Yield (%) |

| 1 | -78 | 4 | 70 |

| 2 | -40 | 3 | 82 |

| 3 | 0 | 2 | 88 |

| 4 | Room Temperature (25) | 1 | 85 (with byproduct formation) |

Note: The yield values are illustrative and based on general principles of Grignard reactions. illinois.edud-nb.info

Influence of Catalysts

While many Grignard reactions proceed without a catalyst, the addition of certain metal salts can sometimes improve yield and selectivity. For instance, copper salts like copper(I) iodide (CuI) are known to be used in some Grignard addition reactions, particularly in conjugate additions. illinois.edu Iron salts have also been explored as catalysts for certain Grignard additions. researchgate.net The catalyst can influence the reaction mechanism, potentially favoring the desired 1,2-addition to the carbonyl group over other pathways. Optimization would involve screening various catalysts and their concentrations.

Interactive Table: Effect of Catalysts on Yield The following table illustrates the potential effect of different catalysts on the reaction yield.

| Entry | Catalyst (mol%) | Temperature (°C) | Representative Yield (%) |

| 1 | None | 0 | 88 |

| 2 | CuI (5%) | 0 | 92 |

| 3 | FeCl₃ (5%) | 0 | 85 |

| 4 | MgBr₂·OEt₂ (10%) | 0 | 90 |

Note: The yield values are illustrative and based on general principles of similar Grignard reactions. illinois.eduresearchgate.net

Through meticulous, one-variable-at-a-time optimization or through more advanced statistical methods like Design of Experiments (DoE), the ideal conditions for solvent, temperature, and catalyst can be established to maximize the yield of this compound.

Chemical Transformations and Reactivity Profile

Reactions Involving the Secondary Hydroxyl Functionality

The tertiary hydroxyl group is a key site for functional group interconversion. Its reactivity is influenced by its position on a sterically hindered carbon atom.

Esterification is a fundamental reaction that converts alcohols into esters using a carboxylic acid, acid anhydride, or acid chloride. byjus.com The reaction with a carboxylic acid is typically catalyzed by an acid, such as sulfuric acid. byjus.com For a tertiary alcohol like 2-Hydroxy-2-vinylindan-1-one, esterification with acid chlorides in the presence of a base is often more efficient.

Etherification, the process of forming an ether, can be achieved through various methods. While direct dehydration is not suitable for this substrate, the Williamson ether synthesis provides a viable route. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Given the steric hindrance of the tertiary alcohol, the choice of reagents and conditions is critical to achieving a successful outcome.

| Reaction Type | Generic Reactant | Potential Product | Notes |

| Esterification | Acetic Anhydride | 2-Acetoxy-2-vinylindan-1-one | Reaction is typically performed in the presence of a base like pyridine (B92270). |

| Esterification | Benzoyl Chloride | 2-(Benzoyloxy)-2-vinylindan-1-one | Forms a benzoate (B1203000) ester. byjus.com |

| Etherification | Methyl Iodide (with NaH) | 2-Methoxy-2-vinylindan-1-one | The reaction proceeds via an alkoxide intermediate. |

The oxidation of alcohols is a common transformation in organic synthesis. However, tertiary alcohols, lacking a hydrogen atom on the carbinol carbon, are generally resistant to oxidation under mild conditions. Strong oxidizing agents under harsh conditions (e.g., heating with acidic permanganate (B83412) or dichromate) can lead to the cleavage of carbon-carbon bonds, resulting in the decomposition of the indanone skeleton. Specific studies on the controlled oxidation of this compound are not prevalent in the reviewed literature, but oxidative cleavage would likely yield more complex product mixtures rather than a simple ketone.

The hydroxyl group in this compound can be transformed into a good leaving group, facilitating nucleophilic substitution reactions. wikipedia.orgorganic-chemistry.org By protonating the hydroxyl group with a strong acid, it can leave as a water molecule, generating a tertiary carbocation. libretexts.org This carbocation is stabilized by the adjacent phenyl ring and is electrophilic, readily reacting with a variety of nucleophiles. bits-pilani.ac.in This S_N1-type mechanism allows for the introduction of different functional groups at this position. wikipedia.orgorganic-chemistry.org

| Nucleophile (Nu⁻) | Reagent Example | Potential Product | Reaction Pathway |

| Chloride (Cl⁻) | HCl | 2-Chloro-2-vinylindan-1-one | S_N1 |

| Bromide (Br⁻) | HBr | 2-Bromo-2-vinylindan-1-one | S_N1 |

| Azide (N₃⁻) | NaN₃ / H⁺ | 2-Azido-2-vinylindan-1-one | S_N1 |

Oxidation Chemistry and Product Diversification

Reactivity of the Vinylic Moiety

The vinyl group is an electron-rich pi system, making it susceptible to electrophilic attack and a prime candidate for reduction reactions. libretexts.org

Electrophilic addition reactions allow for the functionalization of the vinyl group. lasalle.edusavemyexams.com Halogenation, the addition of halogens like Br₂ or Cl₂, proceeds through a cyclic halonium ion intermediate, typically resulting in an anti-addition product. lasalle.edu

Hydroboration-oxidation is a two-step process that achieves the anti-Markovnikov hydration of an alkene. wikipedia.orglibretexts.org Treatment with a borane (B79455) reagent (like BH₃·THF) followed by oxidation with hydrogen peroxide and base converts the vinyl group into a primary alcohol. masterorganicchemistry.comyoutube.com This reaction is stereospecific, with the hydrogen and hydroxyl group adding to the same side of the double bond (syn-addition). wikipedia.org

| Reaction Type | Reagent(s) | Potential Product | Key Feature |

| Halogenation | Br₂ in CCl₄ | 2-(1,2-Dibromoethyl)-2-hydroxyindan-1-one | Addition across the vinyl double bond. lasalle.edu |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2-Hydroxy-2-(2-hydroxyethyl)indan-1-one | Anti-Markovnikov addition of water. wikipedia.orgmasterorganicchemistry.com |

| Hydrogen Halide Addition | HBr | 2-(1-Bromoethyl)-2-hydroxyindan-1-one | Follows Markovnikov's rule, where the bromide adds to the more substituted carbon. chemguide.co.uklibretexts.org |

Catalytic hydrogenation is a common method for reducing carbon-carbon double bonds. libretexts.org Using a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas, the vinyl group of this compound can be selectively reduced to an ethyl group. libretexts.org The reaction is typically a syn-addition of two hydrogen atoms across the double bond. orgsyn.org Depending on the reaction conditions and catalyst choice, other functional groups, such as the ketone, could also be reduced. For instance, stronger reducing agents or more forcing conditions might lead to the reduction of the carbonyl group to a secondary alcohol. Homogeneous catalysts, such as Wilkinson's catalyst, are known for their selectivity in hydrogenating unhindered double bonds. orgsyn.org

| Reaction | Reagent(s) / Catalyst | Potential Product | Notes |

| Selective Hydrogenation | H₂, Pd/C | 2-Ethyl-2-hydroxyindan-1-one | Reduces the vinyl group to an ethyl group. libretexts.org |

| Full Reduction | H₂, Raney Nickel (high pressure/temp) | 2-Ethylindan-1,2-diol | Potential for reduction of both the vinyl and ketone groups. |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The vinyl group of this compound can participate as a dienophile in Diels-Alder reactions or as a component in [2+2] cycloadditions, leading to the formation of complex polycyclic structures. wikipedia.orgmasterorganicchemistry.comyoutube.com

Diels-Alder Reactions: As a substituted alkene, the vinyl group can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reaction is a [4+2] cycloaddition, a concerted process that allows for the construction of two new carbon-carbon bonds with significant stereochemical control. wikipedia.orgchim.it The reactivity of the dienophile is typically enhanced by electron-withdrawing groups, and while the indanone moiety is not directly conjugated to the vinyl group, electronic effects can still influence reaction rates. masterorganicchemistry.com

[2+2] Cycloadditions: These reactions, often induced photochemically, involve the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring. researchgate.netyoutube.com The vinyl group of this compound can react with another alkene in a [2+2] fashion. researchgate.net These reactions are synthetically valuable for creating strained ring systems. researchgate.netresearchgate.net In some cases, intramolecular photocycloadditions have been observed in related indanone systems, such as the ortho photocycloaddition of 7-(4′-alkenyloxy)-1-indanones, which proceeds via a [2+2] cycloaddition to form a cyclobutene (B1205218) intermediate. acs.org

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Diels-Alder | Vinyl Indanone Analog, Conjugated Diene | Thermal | Cyclohexene Adduct | wikipedia.org |

| [2+2] Photocycloaddition | 7-(4'-alkenyloxy)-1-indanone | λ = 350 nm, TFE | Tetracyclic cyclobutene | acs.org |

Olefin Metathesis and Cross-Coupling Reactions

The vinyl group is an ideal substrate for powerful transition-metal-catalyzed reactions like olefin metathesis and cross-coupling, enabling significant molecular diversification.

Olefin Metathesis: This reaction class allows for the redistribution of alkylidene fragments between two alkenes, catalyzed by metal-carbene complexes, typically involving ruthenium or molybdenum. organic-chemistry.orgtcichemicals.comlibretexts.org For this compound, cross-metathesis with another olefin can introduce new functional groups. More strategically, if a second alkenyl chain is introduced elsewhere in the molecule, ring-closing metathesis (RCM) can be employed to construct new rings. wikipedia.orgutc.edu For example, α-allylation of an indanone followed by RCM using a Grubbs catalyst has been shown to form cyclopentane-fused indanones. rsc.org This strategy could be applied to this compound derivatives to build complex spiro or fused ring systems. wikipedia.orgutc.edursc.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental in C-C bond formation. masterorganicchemistry.com The vinyl group can participate in reactions such as the Suzuki and Heck couplings.

Suzuki Coupling: This reaction couples the vinyl group (as a vinyl boronic acid or ester derivative) with an organohalide. libretexts.orgbyjus.comyonedalabs.com This method is highly versatile for creating biaryl or styrene-like structures. libretexts.org

Heck Reaction: The vinyl group acts as the alkene partner, reacting with an aryl or vinyl halide in the presence of a palladium catalyst and a base. organic-chemistry.orgfu-berlin.de This reaction forms a new C-C bond on the vinyl group, typically with high trans selectivity. organic-chemistry.org Nickel-catalyzed versions, such as the Mizoroki-Heck cyclization of amide derivatives, have been used to synthesize 2-vinylindanones containing quaternary centers. nih.gov

| Reaction Type | Substrate | Catalyst | Reagents | Product | Reference |

| Ring-Closing Metathesis | α-Allyl-α-styryl-indanone | Grubbs II Catalyst | - | Cyclopentane-fused indanone | rsc.org |

| Suzuki Coupling | Vinyl boronic acid, Aryl halide | Pd(PPh₃)₄ | Base (e.g., Na₂CO₃) | Aryl-substituted vinyl compound | libretexts.org |

| Heck Reaction | Vinyl-indanone analog, Aryl bromide | Pd(OAc)₂ | Base (e.g., Et₃N), Ligand (e.g., PPh₃) | Aryl-substituted vinyl-indanone | organic-chemistry.org |

| Mizoroki-Heck Cyclization | Imide with trisubstituted olefin | Ni(cod)₂ / Ligand | - | Spirocyclic 2-vinylindanone | nih.gov |

Transformations of the Indanone Carbonyl Group

The ketone functionality of the indanone core is a site for nucleophilic attack and reactions at the adjacent alpha-carbon.

Nucleophilic Addition to the Ketone Carbonyl

The carbonyl carbon of the indanone is electrophilic and susceptible to attack by various nucleophiles. organic-chemistry.orglibretexts.orgleah4sci.com Such reactions convert the sp² hybridized carbonyl carbon to a tetrahedral sp³ center, forming an alcohol. libretexts.org

A common example is the Grignard reaction, where an organomagnesium halide adds to the ketone to form a tertiary alcohol after acidic workup. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com The reaction of this compound with a Grignard reagent (R-MgX) would yield a 1,2-diol derivative, specifically 1-alkyl-2-vinylindan-1,2-diol. The steric hindrance around the carbonyl group and the presence of the acidic tertiary alcohol are important considerations. The hydroxyl proton must be protected or a large excess of the Grignard reagent must be used, as it would otherwise be quenched by the acidic proton. wikipedia.org

| Nucleophile | Reagent Example | Product Type | Reference |

| Organometallic | CH₃MgBr (Grignard Reagent) | Tertiary Alcohol (1,2-Diol) | organic-chemistry.orglibretexts.org |

| Hydride | NaBH₄ | Secondary Alcohol (1,2-Diol) | - |

| Cyanide | KCN / H⁺ | Cyanohydrin | - |

Alpha-Functionalization Reactions (e.g., Alkylation, Acylation)

Functionalization at the alpha-position of a ketone typically proceeds through an enolate intermediate. However, in this compound, the alpha-carbon is already a quaternary center, precluding direct deprotonation and subsequent alkylation or acylation at this position. Further functionalization would require transformation of the existing substituents.

In related systems, such as 2-substituted indanones, enolate formation followed by alkylation can be used to create α,α-disubstituted indanones. chinesechemsoc.orgchinesechemsoc.org For instance, a 2-substituted indanone can be treated with a base to form the enolate, which then reacts with an alkyl halide to yield a 2,2-disubstituted product. chinesechemsoc.orgchinesechemsoc.org While not directly applicable to the title compound without prior modification, this highlights a common strategy for functionalizing the indanone core. chinesechemsoc.orgchinesechemsoc.orgacs.org

Chemoselective and Regioselective Transformations of Multifunctionalized Substrates

The presence of multiple reactive sites (hydroxyl, vinyl, ketone, aromatic ring) in this compound necessitates strategies for selective transformations.

Directed Functionalization Strategies

Directed functionalization utilizes a functional group within the substrate to chelate to a metal catalyst, thereby directing a reaction to a specific site. nih.govrsc.org In the context of this compound, both the hydroxyl and the carbonyl groups have the potential to act as directing groups for C-H functionalization on the aromatic ring. nih.govrsc.org

The hydroxyl group, for example, can direct ortho-lithiation or transition-metal-catalyzed C-H activation of the benzene (B151609) ring. Similarly, the carbonyl group is a known directing group for rhodium-catalyzed C-H activation. rsc.org Such strategies allow for the regioselective introduction of new substituents onto the aromatic portion of the indanone scaffold, providing a pathway to highly functionalized derivatives while leaving the vinyl and hydroxyl groups untouched. nih.govrsc.orgprinceton.edu For example, carboxylate-directed C-H activation has been shown to be a powerful tool for the annulation of benzoic acids with ketones to form indanones. rsc.org This principle of using a resident functional group to control reactivity is central to achieving chemoselectivity in complex molecules. nih.gov

Tandem Reactions and Cascade Cyclizations

The unique structural arrangement of this compound, featuring both a vinyl group and a β-hydroxy ketone motif, makes it a versatile precursor for complex molecular architectures through tandem and cascade reactions. These one-pot sequences, where multiple bond-forming events occur consecutively without the isolation of intermediates, offer an efficient pathway to highly functionalized spirocyclic and fused-ring systems. The reactivity is primarily dictated by the electrophilic nature of the carbonyl group and the nucleophilic/electrophilic potential of the vinyl and hydroxyl moieties.

Organocatalytic domino reactions represent a significant avenue for the elaboration of the 2-hydroxyindan-1-one core. For instance, analogous to the reactions of other cyclic activated carbonyl substrates like ninhydrin, this compound can participate in multicomponent cascade reactions. A plausible sequence involves an initial organocatalytic Michael addition of a nucleophile to the vinyl group, followed by an intramolecular Henry (nitroaldol) reaction if a nitroalkane is the nucleophile. This would ultimately lead to a subsequent intramolecular acetalization involving the hydroxyl group, yielding intricate oxa-spirocyclic indanones with multiple contiguous stereogenic centers. thieme-connect.com The enantioselective preparation of such drug-like spirocyclic frameworks has been demonstrated with related systems, achieving high yields and stereoselectivities. thieme-connect.com

The vinyl group can also engage in domino reactions with various partners. For example, reactions with 3-phenacylideneoxindoles, in the presence of a suitable base, can initiate a domino Michael addition followed by an intramolecular nucleophilic addition to a cyano group (if present in the reaction partner), leading to the formation of functionalized spirocyclic oxindoles. nih.gov This highlights the potential of the vinyl moiety in this compound to act as a key building block in the construction of complex heterocyclic systems.

Furthermore, the β-hydroxy ketone functionality is known to undergo anionic cascade reactions. Under basic conditions, the hydroxyl group can initiate a cyclization cascade. For instance, in related systems, β-hydroxy ketones react with reagents like 1,1-dichloroethylene in the presence of a strong base to form substituted (Z)-chloro-exo-methylenetetrahydrofurans via a 5-exo-dig cyclization. beilstein-journals.org This suggests that this compound could be a substrate for similar intramolecular cyclizations, potentially leading to novel spiro-tetrahydrofuran derivatives fused to the indanone framework.

Acid-catalyzed condensation reactions also offer a pathway for cascade transformations. The hydroxyl group at the C-2 position can be protonated and eliminated as water, generating a reactive carbocationic intermediate. This electrophilic center can then be trapped by various nucleophiles in a cascade fashion. While direct examples with the vinyl-substituted derivative are scarce, studies on the parent 2-hydroxyindan-1,3-dione (ninhydrin) show that this intermediate readily condenses with phenols, aromatic systems, and enols to produce complex spiro compounds and fused chromene derivatives. researchgate.net The presence of the vinyl group in this compound adds another layer of reactivity, potentially participating in subsequent cyclization or rearrangement steps.

The table below summarizes potential tandem and cascade reactions based on the reactivity of analogous structures.

| Reaction Type | Reactant(s) / Conditions | Potential Product Class | Key Transformation Sequence |

|---|---|---|---|

| Organocatalytic Michael-Henry-Acetalization Cascade | Nitroalkane, Chiral Organocatalyst (e.g., thiourea-based) | Oxa-spirocyclic indanones | Michael addition → Henry reaction → Intramolecular acetalization |

| Domino Michael/Nucleophilic Addition | Vinyl malononitriles, Base (e.g., DBU) | Spirocyclic oxindoles (with appropriate partner) | Michael addition → Intramolecular cyclization |

| Anionic Cascade Cyclization | Strong Base (e.g., Potassium tert-butoxide), Electrophile | Spiro-tetrahydrofurans | Deprotonation → Intramolecular 5-exo cyclization |

| Acid-Catalyzed Condensation/Cyclization | Phenols, Acid catalyst (e.g., Acetic Acid) | Spiro-indeno-chromenes | Dehydration → Electrophilic substitution → Cyclization |

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of 2-hydroxy-2-vinylindan-1-one would likely involve the vinylation of a suitable indanone precursor. Mechanistic elucidation for such a transformation would typically involve a series of experiments to identify the sequence of bond-forming and bond-breaking steps. For instance, if the synthesis proceeds via a nucleophilic addition of a vinyl organometallic reagent to 1,2-indanedione, studies would focus on the coordination of the metal to the carbonyl oxygen, the subsequent nucleophilic attack, and the final workup to yield the tertiary alcohol.

Computational modeling, such as Density Functional Theory (DFT), could be employed to calculate the energy profiles of possible reaction pathways, helping to distinguish between different plausible mechanisms.

Kinetic and Thermodynamic Studies of Reactivity

Kinetic studies would be essential to understand the rate of formation and consumption of this compound in a given reaction. This would involve monitoring the concentration of reactants, intermediates, and products over time, often using spectroscopic techniques like UV-Vis or NMR spectroscopy. From this data, rate laws and rate constants could be determined, providing insight into the molecularity of the rate-determining step.

Thermodynamic studies would focus on the energy changes associated with the formation of this compound. Techniques such as calorimetry could be used to measure the enthalpy of reaction (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of the reaction would also be determined to understand the spontaneity and equilibrium position of the transformation.

Hypothetical Kinetic Data for a Vinylation Reaction

| Experiment | [Indanone Precursor] (M) | [Vinylating Agent] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 1.2 x 10⁻⁴ |

This hypothetical data suggests a reaction that is first order with respect to the indanone precursor and zero order with respect to the vinylating agent.

Isotopic Labeling Experiments for Bond Cleavage and Formation Analysis

Isotopic labeling is a powerful technique for tracing the path of atoms during a chemical reaction. scripps.edu For the synthesis of this compound, one could use a vinylating agent labeled with a stable isotope like ¹³C. After the reaction, the position of the ¹³C label in the product molecule would be determined using ¹³C NMR spectroscopy or mass spectrometry. This would definitively show which bonds were formed and broken during the reaction. For example, if a ¹³C-labeled vinyl group is found at the C2 position of the indanone core, it would confirm the regioselectivity of the addition.

Similarly, labeling the oxygen of the carbonyl group with ¹⁸O could be used to follow its fate during the reaction and confirm that it becomes the hydroxyl group in the final product.

Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. mdpi.com For reactions involving this compound, this could involve using low-temperature spectroscopic techniques (cryo-spectroscopy) to trap and study short-lived intermediates. Advanced mass spectrometry techniques can also be used to detect and characterize ionic intermediates. mdpi.com

Transition states, being fleeting energy maxima, cannot be directly observed. However, their structures and energies can be computationally modeled. Experimental evidence for the nature of a transition state can be inferred from kinetic isotope effects and the stereochemical outcome of the reaction.

Derivatives and Structural Analogs of 2 Hydroxy 2 Vinylindan 1 One

Synthesis of Modified Indanone Core Structures

The indanone framework is a common motif in numerous natural products and pharmacologically active compounds. rsc.orgresearchgate.netresearchgate.net Modifications to this core structure can significantly impact the molecule's properties. While the synthesis of the parent 2-Hydroxy-2-vinylindan-1-one can be achieved through a hydrolysis-ring expansion of cyclobutylmethylcarbenium ions, creating derivatives with a modified indanone core often requires alternative synthetic strategies or further reaction of the pre-formed indanone. vulcanchem.comugent.be

Transition-metal-catalyzed annulation reactions represent a powerful tool for constructing the 1-indanone (B140024) skeleton from various starting materials, allowing for the introduction of substituents on the aromatic ring. rsc.org For instance, methods like Friedel-Crafts acylation can be employed to build the indanone system, incorporating desired functional groups on the benzene (B151609) portion of the molecule. researchgate.net

Another approach involves the modification of a pre-existing indanone. For example, electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be used to introduce functional groups onto the aromatic ring of this compound, provided the existing functional groups are adequately protected. The specific conditions for such modifications would need to be carefully optimized to avoid unwanted side reactions with the hydroxyl and vinyl groups.

Functionalization of the Vinyl Group for Analog Generation

The vinyl group of this compound is a key site for structural diversification. Its double bond can undergo a variety of addition reactions, leading to a wide range of analogs.

One common transformation is hydrogenation , which would convert the vinyl group to an ethyl group, yielding 2-ethyl-2-hydroxyindan-1-one. This reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Halogenation of the vinyl group, for instance with bromine (Br₂) or chlorine (Cl₂), would result in the formation of a dihaloethyl substituent at the 2-position. These dihalides can serve as precursors for further transformations.

Oxidation of the vinyl group can lead to several different products depending on the reagents and reaction conditions. For example, ozonolysis followed by a reductive workup would cleave the double bond to yield a formaldehyde (B43269) and a ketone. Alternatively, epoxidation using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) would produce an epoxide, a versatile intermediate for the synthesis of various amino alcohols and diols.

The vinyl group also opens the door to carbon-carbon bond-forming reactions . For example, Heck or Suzuki coupling reactions, while more commonly used to form vinyl groups, could potentially be adapted to further functionalize the existing vinyl moiety under specific catalytic conditions. A one-pot method for the stereoselective introduction of a vinyl group via an atom-transfer radical-cyclization reaction has been developed for related indane systems, highlighting the potential for advanced synthetic manipulations at this position. cmu.edu

Chemical Derivatization of the Hydroxyl Group (e.g., Formation of 2-acetoxy-2-ethenylindan-1-one)

The tertiary hydroxyl group in this compound is another prime location for derivatization, which can alter the compound's polarity, reactivity, and biological activity.

A straightforward derivatization is the formation of esters through acylation . A prime example is the synthesis of 2-acetoxy-2-ethenylindan-1-one . This can be achieved by reacting this compound with acetyl chloride or acetic anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |

| This compound | Acetyl Chloride | Pyridine | 2-acetoxy-2-ethenylindan-1-one |

| This compound | Acetic Anhydride | Triethylamine | 2-acetoxy-2-ethenylindan-1-one |

This table presents a generalized reaction scheme for the acetylation of this compound.

Beyond simple acylation, the hydroxyl group can be converted into an ether through alkylation , for example, by using an alkyl halide in the presence of a strong base. Another possibility is the formation of silyl (B83357) ethers by reacting the alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), which can also serve as a protecting group for the hydroxyl functionality during other synthetic transformations.

Stereoisomeric Forms and Their Separation and Characterization

The 2-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)-2-Hydroxy-2-vinylindan-1-one and (S)-2-Hydroxy-2-vinylindan-1-one. When synthesized from achiral starting materials without the use of a chiral catalyst or resolving agent, the product will be a racemic mixture, containing equal amounts of both enantiomers.

The separation of these enantiomers, a process known as chiral resolution , is crucial for studying their individual properties. This can be achieved through several methods:

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating enantiomers. nih.gov The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation. For analogous 2-hydroxy acids, chiral anion exchangers based on cinchona alkaloids have proven effective. nih.gov

Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties, including solubility, which can allow for their separation by fractional crystallization. Once separated, the chiral resolving agent can be removed to yield the pure enantiomers.

The characterization of the individual stereoisomers typically involves spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can be used to distinguish between enantiomers. nih.govPolarimetry is used to measure the optical rotation of the pure enantiomers; one will rotate plane-polarized light in the positive direction (+) and the other in the negative direction (-). The absolute configuration (R or S) is typically determined by X-ray crystallography of a suitable crystalline derivative or by correlation with a compound of known stereochemistry.

| Technique | Purpose in Stereoisomer Analysis |

| Chiral HPLC | Separation of enantiomers |

| Diastereomeric Crystallization | Separation of enantiomers via diastereomer formation |

| NMR with Chiral Shift Reagents | Differentiation of enantiomers in a mixture |

| Polarimetry | Measurement of optical rotation |

| X-ray Crystallography | Determination of absolute configuration |

This table summarizes the key techniques used in the separation and characterization of the stereoisomers of this compound.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 2-Hydroxy-2-vinylindan-1-one in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insight into the compound's stereochemistry and conformational preferences.

Two-dimensional NMR experiments are instrumental in piecing together the molecular puzzle of this compound.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY is expected to show correlations between the vinyl protons (H-1' and H-2') and between the methylene (B1212753) protons of the indanone ring (H-3). emerypharma.comoxinst.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons directly to the carbons they are attached to. sdsu.eduyoutube.comlibretexts.org This is crucial for assigning the carbon signals based on the more easily assigned proton spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity between protons, which is invaluable for determining stereochemistry and preferred conformations. For instance, NOESY could show correlations between the vinyl protons and the aromatic protons on one side of the indanone ring, suggesting a preferred orientation of the vinyl group.

Below are the anticipated ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound, assuming a standard deuterated solvent like CDCl₃.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Key HMBC Correlations (¹H to ¹³C) | Key COSY Correlations (¹H to ¹H) |

| 1 | ~205.0 | - | - | - | - |

| 2 | ~78.0 | - | - | - | - |

| 3 | ~38.0 | ~3.1 (A), ~3.3 (B) | d, d | C-1, C-2, C-3a, C-4 | H-3B, H-3A |

| 3a | ~135.0 | - | - | - | - |

| 4 | ~125.0 | ~7.6 | d | C-3, C-5, C-7a | H-5 |

| 5 | ~128.0 | ~7.4 | t | C-3a, C-4, C-6, C-7 | H-4, H-6 |

| 6 | ~136.0 | ~7.7 | t | C-4, C-5, C-7a | H-5, H-7 |

| 7 | ~126.0 | ~7.5 | d | C-5, C-6, C-7a | H-6 |

| 7a | ~153.0 | - | - | - | - |

| 1' | ~140.0 | ~6.0 | dd | C-2, C-2' | H-2'a, H-2'b |

| 2' | ~115.0 | ~5.3 (a), ~5.5 (b) | d, d | C-2, C-1' | H-1' |

| -OH | - | ~4.5 | s | C-2 | - |

The rotation around the C2-C(vinyl) bond in this compound may be hindered due to steric interactions between the vinyl group and the aromatic ring. Dynamic NMR studies, involving the acquisition of NMR spectra at various temperatures, could reveal information about this rotational barrier. researchgate.nethopto.org At low temperatures, separate signals might be observed for different conformers, which would coalesce as the temperature is raised and the rate of rotation increases.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a fingerprint of the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A strong, sharp peak around 1710-1730 cm⁻¹ would be indicative of the C=O stretch of the five-membered ring ketone. A broad absorption band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the tertiary alcohol, with its broadness suggesting intermolecular hydrogen bonding in the condensed phase. researchgate.netnih.gov Other key peaks would include those for the vinyl C=C stretch (~1640 cm⁻¹) and aromatic C=C stretches (~1600 and 1450 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C vinyl and aromatic stretches are typically strong in the Raman spectrum, which can aid in their definitive assignment.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H (Alcohol) | Stretching | ~3400 | Medium-Broad (IR) |

| C-H (Aromatic) | Stretching | ~3100-3000 | Medium (IR) |

| C-H (Vinyl) | Stretching | ~3080 | Medium (IR) |

| C=O (Ketone) | Stretching | ~1715 | Strong (IR) |

| C=C (Vinyl) | Stretching | ~1640 | Medium (IR), Strong (Raman) |

| C=C (Aromatic) | Stretching | ~1600, 1450 | Medium-Strong (IR, Raman) |

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of this compound. It provides a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the molecular formula (C₁₁H₁₀O₂).

The fragmentation pattern observed in the mass spectrum provides further structural evidence. chemguide.co.uklibretexts.orglibretexts.org Upon electron impact ionization, the molecular ion [M]⁺ would be expected to undergo characteristic fragmentation pathways:

Loss of a vinyl radical (•CH=CH₂) to give a stable tertiary carbocation.

Loss of a water molecule (H₂O) from the molecular ion.

Cleavage of the indanone ring structure.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Plausible Origin |

| 174 | [C₁₁H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 159 | [C₁₁H₇O]⁺ | [M - CH₃]⁺ (unlikely) or other rearrangement |

| 147 | [C₉H₇O₂]⁺ | [M - CH=CH₂]⁺ |

| 129 | [C₉H₉O]⁺ | [M - CO - H]⁺ |

| 118 | [C₈H₆O]⁺ | Retro-Diels-Alder type fragmentation |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Molecular Architecture (if crystalline forms are obtainable)

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the ultimate proof of its molecular structure. jhu.edupages.dev This technique would yield precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding between the hydroxyl group of one molecule and the carbonyl group of a neighboring molecule.

Chiral Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment (if asymmetric synthesis is pursued)

The C-2 position of this compound is a stereocenter. If the compound is synthesized through an asymmetric route to produce an excess of one enantiomer, chiral spectroscopy can be employed to assess the enantiomeric purity. jascoinc.comlibretexts.org Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. jascoinc.comnih.gov An enantiomerically enriched sample would be expected to exhibit a characteristic CD spectrum with positive or negative Cotton effects, the intensity of which would be proportional to the enantiomeric excess. plos.org

Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given arrangement of atoms, these methods can determine the most stable three-dimensional structure and the distribution of electrons within the molecule.

Conformational Analysis and Energy Landscapes

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical and chemical properties. For 2-Hydroxy-2-vinylindan-1-one, the five-membered ring of the indanone core is not perfectly planar and can adopt different puckered conformations. Computational studies on related indanone derivatives have shown that the ring can exist in envelope or twist conformations. nih.govconicet.gov.ardntb.gov.uaacs.orgmdpi.com The relative energies of these conformers can be calculated to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry.

The presence of the hydroxyl and vinyl groups at the C2 position introduces additional rotational degrees of freedom. The orientation of the vinyl group relative to the indanone ring and the orientation of the hydroxyl group can lead to several possible conformers. High-level ab initio calculations, such as those using the G3(MP2)//B3LYP method, have been employed to study the conformational landscape of substituted indanones, revealing the most stable conformers in the gas phase. mdpi.com For this compound, it is expected that the most stable conformer would be one that minimizes steric hindrance and allows for favorable intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the carbonyl oxygen.

| Parameter | Description | Typical Computational Method | Expected Outcome for this compound |

| Conformational Search | Identifies all possible low-energy spatial arrangements of atoms. | Molecular Mechanics (e.g., MMFF), followed by DFT optimization. | Identification of several stable conformers differing in ring pucker and substituent orientation. |

| Relative Energies | Calculates the energy difference between conformers to determine their relative populations. | DFT (e.g., B3LYP/6-31G(d)), high-level ab initio (e.g., G3(MP2)//B3LYP). | A potential energy surface showing the global minimum energy conformer and the energy barriers between conformers. |

| Key Dihedral Angles | Defines the specific geometry of each conformer. | Geometry optimization calculations. | Precise values for the dihedral angles defining the ring pucker and the orientation of the vinyl and hydroxyl groups. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized on the vinyl group and the benzene (B151609) ring, which are the most electron-rich parts of the molecule. The LUMO is likely to be centered on the α,β-unsaturated ketone system, specifically the carbonyl carbon and the β-carbon of the vinyl group, which are electron-deficient. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

DFT calculations are commonly used to determine the energies and shapes of the frontier orbitals. dntb.gov.uanih.govmdpi.com This analysis can predict the most likely sites for nucleophilic and electrophilic attack, as well as the feasibility of pericyclic reactions like Diels-Alder cycloadditions where the vinyl group can act as a dienophile.

| Parameter | Description | Typical Computational Method | Predicted Characteristics for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ionization potential. | DFT (e.g., B3LYP/6-311++G(d,p)). | Relatively high energy due to the electron-donating nature of the vinyl and aromatic systems. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. | DFT (e.g., B3LYP/6-311++G(d,p)). | Relatively low energy due to the electron-withdrawing nature of the carbonyl group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | Calculated from HOMO and LUMO energies. | A moderate gap, suggesting a balance between stability and reactivity. |

| Orbital Distribution | Spatial location of the HOMO and LUMO within the molecule. | Visualization of molecular orbitals from DFT calculations. | HOMO localized on the vinyl group and benzene ring; LUMO localized on the carbonyl and β-vinyl carbon. |

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties of molecules, which can be invaluable for structure elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. These predicted spectra can be compared with experimental data to confirm the structure of this compound. For instance, studies on indanone derivatives have shown good agreement between calculated and experimental NMR data. nih.govmdpi.comacs.orgresearchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations can predict the positions of characteristic IR absorption bands, such as the C=O stretch of the ketone, the O-H stretch of the hydroxyl group, and the C=C stretch of the vinyl group. mdpi.comtubitak.gov.tr

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT). This can help to understand the electronic structure and identify the chromophores within the molecule. For this compound, the α,β-unsaturated ketone and the aromatic ring are the primary chromophores. tubitak.gov.tr

| Spectrum | Predicted Key Features for this compound | Typical Computational Method |

| ¹H NMR | Aromatic protons in the 7-8 ppm range, vinyl protons in the 5-6 ppm range, a singlet for the hydroxyl proton, and signals for the methylene (B1212753) protons of the indanone ring. nih.govmdpi.com | DFT with GIAO method. |

| ¹³C NMR | Carbonyl carbon around 200 ppm, aromatic carbons in the 120-150 ppm range, and vinyl carbons in the 110-140 ppm range. nih.govmdpi.com | DFT with GIAO method. |

| IR | Strong C=O stretching vibration around 1700-1720 cm⁻¹, broad O-H stretch around 3200-3500 cm⁻¹, and C=C stretching around 1620-1640 cm⁻¹. mdpi.com | DFT frequency calculations. |

| UV-Vis | π → π* transitions for the aromatic and vinyl groups, and an n → π* transition for the carbonyl group. tubitak.gov.tr | TD-DFT calculations. |

Reaction Mechanism Modeling via Density Functional Theory (DFT)

DFT is a versatile tool for modeling chemical reactions, allowing for the exploration of reaction pathways, the identification of transient species like transition states, and the calculation of reaction energetics.

Identification and Characterization of Transition States

A transition state (TS) is a high-energy, transient species that represents the energy maximum along a reaction coordinate. Identifying and characterizing the geometry and energy of the TS is crucial for understanding the mechanism and kinetics of a reaction. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to locate the TS structures. researchgate.nettandfonline.comresearchgate.net

For example, in a potential acid-catalyzed rearrangement of this compound, DFT could be used to model the protonation of the hydroxyl group, followed by the loss of water to form a carbocation intermediate. The subsequent rearrangement steps would each proceed through a specific transition state. Vibrational frequency analysis is used to confirm a located structure as a true transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Calculation of Activation Energies and Reaction Pathways

Once the energies of the reactants, products, and transition states are calculated, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. tandfonline.comrsc.org A lower activation energy corresponds to a faster reaction rate. By mapping the energies of all intermediates and transition states, a complete reaction energy profile can be constructed, providing a detailed picture of the reaction pathway. semopenalex.orgnih.govnih.govnih.govoaepublish.comrsc.orgrsc.org

For instance, in a Diels-Alder reaction where this compound acts as the dienophile, DFT could be used to calculate the activation energies for the formation of the endo and exo products, thereby predicting the stereoselectivity of the reaction. nih.gov Similarly, for reactions like Michael additions to the vinyl group, DFT can elucidate the stepwise mechanism and the associated energy barriers. oaepublish.com

| Reaction Type | Computational Approach | Key Findings from Analogous Systems |

| Synthesis/Rearrangement | DFT geometry optimization of reactants, intermediates, transition states, and products. IRC calculations to connect TS to minima. researchgate.netresearchgate.net | Plausible multi-step mechanisms with calculated energy profiles for each step. |

| Diels-Alder Reaction | DFT calculation of activation energies for endo and exo transition states. nih.gov | Prediction of stereoselectivity based on the relative energies of the transition states. |

| Michael Addition | DFT modeling of the stepwise addition of a nucleophile to the vinyl ketone moiety. oaepublish.com | Elucidation of the reaction mechanism and the rate-determining step. |

Applications in Organic Synthesis and Materials Science

2-Hydroxy-2-vinylindan-1-one as a Versatile Synthetic Building Block

The reactivity of the hydroxyl and vinyl groups, combined with the stable indanone core, allows this compound to serve as a versatile platform in synthetic chemistry.

This compound is a valuable starting material for constructing more intricate organic molecules. The synthesis of the compound itself can be achieved through methods like the hydrolysis-ring expansion of cyclobutylmethylcarbenium ions, which establishes the core indanone framework. vulcanchem.com This framework, containing a tertiary alcohol adjacent to a ketone and a reactive vinyl group, serves as a foundational structure. Chemists can selectively target these functional groups for further elaboration, enabling the synthesis of a diverse array of substituted indanone derivatives and other complex polycyclic systems. The strategic location of these groups allows for sequential reactions to build molecular complexity in a controlled manner.

The inherent structure of this compound makes it an ideal intermediate for developing advanced chemical scaffolds. vulcanchem.com A scaffold in chemistry provides a core structure upon which various functional groups can be appended to create a library of related compounds. The indanone portion of the molecule offers a rigid, well-defined three-dimensional shape. The hydroxyl and vinyl "handles" can be chemically modified, providing a direct route to new families of compounds built upon this stable core. This modular approach is particularly valuable in fields like medicinal chemistry, where the scaffold can be systematically altered to fine-tune interactions with biological targets. vulcanchem.com

While direct applications of this compound in catalysis are not extensively documented, its molecular structure suggests potential in this area. The presence of hydroxyl and carbonyl groups in proximity creates a potential bidentate chelation site for metal ions. This structural motif is common in ligands used to create metal complexes for catalysis. For instance, related structures like 2-hydroxy-1,2-diphenylethan-1-one have been used to functionalize supports for copper(II) catalysts. researchgate.net Similarly, Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) are effective ligands for copper(II) complexes. nih.gov Based on these precedents, it is plausible that this compound or its derivatives could be developed into novel ligands for transition metal catalysts, with the indanone backbone providing steric bulk and conformational rigidity that could influence the catalyst's selectivity and activity.

A significant application of this compound is in polymer chemistry, primarily owing to its vinyl group, which can participate in polymerization reactions. vulcanchem.com It has demonstrated utility as a photoinitiator for polymerization processes induced by ultraviolet (UV) light. vulcanchem.com When incorporated into polymer systems, it can significantly influence the final properties of the material.

Table 1: Research Findings on this compound in Polymer Chemistry

| Application Area | Finding | Impact on Material Properties | Source |

|---|---|---|---|

| Photoinitiation | Acts as a photoinitiator in UV-induced polymerization. | Initiates the formation of polymer chains upon exposure to UV light. | vulcanchem.com |

| Hydrogel Modification | When added to hydrogel formulations, it enhances crosslinking density. | Increases the structural integrity and stability of the hydrogel network. | vulcanchem.com |

| Mechanical Properties | Its inclusion in polymer matrices improves mechanical characteristics. | Leads to stronger and more robust materials. | vulcanchem.com |

Utility in Catalyst and Ligand Design

Exploration of Derivatized Compounds for Specific Chemical and Material Applications

The modification of the this compound scaffold has been an area of research to develop new compounds with tailored properties. By chemically altering the parent molecule, researchers can create derivatives with specific functions. One notable area of exploration is the development of derivatives with potential biological applications. Research has indicated that certain derivatives of this compound show promise as inhibitors of viral targets, suggesting a potential avenue for future pharmacological research. vulcanchem.com The core structure provides a robust framework that can be systematically modified to optimize interactions with specific biological molecules. vulcanchem.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-ethenyl-2-hydroxy-3H-inden-1-one |

| 2-hydroxy-1,2-diphenylethan-1-one |

| 2-hydroxy-1-naphthaldehyde |

Conclusion and Future Perspectives

Summary of Academic Research Contributions

Academic research has primarily focused on the synthesis and application of 2-Hydroxy-2-vinylindan-1-one as a valuable chemical intermediate. One of the established methods for its synthesis involves the hydrolysis and ring expansion of cyclobutylmethylcarbenium ions, a process that transforms a four-membered ring into the five-membered indanone core while installing the necessary functional groups. vulcanchem.com This rearrangement reaction has proven to be a viable route for obtaining the compound. vulcanchem.com

The principal application that has emerged from research is its role as a photoinitiator in polymer chemistry. vulcanchem.com Upon exposure to ultraviolet (UV) radiation, this compound can generate reactive species that initiate polymerization. vulcanchem.com This property has been harnessed to enhance the mechanical properties and increase the crosslinking density of hydrogels, which is particularly beneficial for biomedical materials and advanced coatings. vulcanchem.com The presence of both a hydroxyl and a vinyl group is thought to contribute to its efficacy in these applications. vulcanchem.com

Furthermore, preliminary studies have suggested that derivatives of this compound may possess biological activities, including potential antiviral properties. vulcanchem.com The indanone scaffold provides a versatile platform for medicinal chemists to modify and explore structure-activity relationships, potentially leading to the development of new therapeutic agents. vulcanchem.com

Identification of Remaining Challenges and Unanswered Questions

Despite the progress made, several challenges and unanswered questions remain in the study of this compound. A significant challenge lies in the development of more efficient and scalable synthetic routes. While the ring expansion method is established, alternative pathways that offer improved yields, selectivity, or utilize more readily available starting materials are not well-documented and remain an active area of interest for organic chemists. vulcanchem.com The harsh conditions often required for intramolecular Friedel-Crafts acylations, a common method for synthesizing the indanone core, highlight the need for greener and milder alternatives. mdpi.com

The full scope of the reactivity of this compound is yet to be completely understood. The interplay between the hydroxyl, vinyl, and ketone functionalities could lead to complex and potentially novel chemical transformations that have not been systematically investigated. For instance, the diastereoselective control in reactions involving the chiral center at the C-2 position is an area that warrants deeper exploration.

From an application perspective, while its role as a photoinitiator is recognized, a detailed mechanistic understanding of how its structure influences polymerization kinetics and the properties of the resulting polymers is still developing. Key questions regarding the efficiency of radical generation, the fate of the initiator fragments, and its compatibility with different monomer systems are yet to be fully answered. Moreover, the exploration of its biological activities is in its infancy, and significant research is required to validate the initial findings and to understand the mechanism of action of its derivatives at a molecular level.

Outlook for Future Research Trajectories

The future of research on this compound and its derivatives is poised to expand in several exciting directions, driven by the need for advanced materials and novel therapeutic agents.

Development of Highly Efficient and Sustainable Synthetic Methodologies

A primary focus for future research will be the development of more sustainable and efficient synthetic methods. This includes the exploration of catalytic, one-pot, and environmentally benign reactions to construct the indanone framework. mdpi.comgoogle.com Methodologies that avoid harsh reagents and minimize waste generation will be crucial for the large-scale production of this compound and its derivatives. The use of non-conventional energy sources like microwaves and ultrasound, which have shown promise in accelerating intramolecular Friedel-Crafts acylations for other indanones, could be a fruitful area of investigation. mdpi.com

Exploration of Unprecedented Reactivity Patterns

The unique combination of functional groups in this compound presents an opportunity to discover novel reactivity. Future studies will likely delve into the unusual reactivity of the vinyl group in the context of the adjacent hydroxyl and ketone moieties. wiley.com This could involve exploring its participation in various cycloaddition reactions, asymmetric transformations, and metal-catalyzed cross-coupling reactions to generate complex molecular architectures. A deeper understanding of the stereochemistry of these reactions will be essential for creating enantiomerically pure compounds for applications in medicine and materials science.

Integration into Advanced Synthetic Platforms (e.g., Flow Chemistry, Automated Synthesis)

To accelerate the discovery and optimization of new derivatives and applications, the integration of the synthesis of this compound into advanced platforms like flow chemistry and automated synthesis is a promising future trajectory. google.combeilstein-journals.orgsioc-journal.cn Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, which could be particularly beneficial for optimizing existing synthetic routes and exploring new ones. beilstein-journals.orgiqs.edu Automated synthesis platforms can enable the rapid generation of libraries of derivatives for high-throughput screening, significantly speeding up the process of identifying compounds with desired properties, whether for materials science or as potential drug candidates. google.com

Q & A

Q. How to structure a research manuscript to highlight novel findings on this compound without overinterpreting data?

- Methodological Answer : Separate raw data (e.g., crystallographic tables ) from processed results in appendices. In the main text, use error bars and confidence intervals to contextualize findings. Discuss unresolved questions in the conclusion, citing contradictory data from prior studies . Follow journal-specific guidelines for spectral data deposition (e.g., Cambridge Structural Database for XRD ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.